

In-Vitro Profile of 2-Aryl-1,3-Thiazolidine Derivatives: A Technical Overview

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Compound of Interest

Compound Name: 2-(4-heptylphenyl)-1,3-thiazolidine

Cat. No.: B1320622

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Disclaimer: Preliminary searches for in-vitro studies of the specific compound **2-(4-heptylphenyl)-1,3-thiazolidine** did not yield any publicly available data. This guide therefore provides a comprehensive overview of the in-vitro studies on structurally related 2-aryl-1,3-thiazolidine and thiazolidinone derivatives to offer insights into the potential biological activities of this class of compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, summarizing the current state of in-vitro research on 2-aryl-1,3-thiazolidine derivatives. The document details quantitative biological data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in-vitro biological activities of various 2-aryl-1,3-thiazolidine and thiazolidinone derivatives from a range of studies.

Table 1: Anticancer Activity of Thiazolidine Derivatives

Compound ID	Cell Line	Assay Type	IC50 (μM)	Reference
N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide	769-P (Renal)	Cytotoxicity	Not specified	[1]
N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide	769-P (Renal)	Cytotoxicity	Not specified	[1]
Chromonylthiazolidine 101a	KB (Oral)	MTT	44.1 ± 3.6	[2]
Chromonylthiazolidine 101b	MCF7 (Breast)	MTT	32.8 ± 1.4	[2]
Thiazolidine-2,4-dione-biphenyl 10d	Hela (Cervical)	MTT	32.38 ± 1.8	[3]
Thiazolidine-2,4-dione-biphenyl 10d	PC3 (Prostate)	MTT	74.28 ± 1.3	[3]
Thiazolidine-2,4-dione-biphenyl 10d	MDA-MB-231 (Breast)	MTT	148.55 ± 3.2	[3]
Thiazolidine-2,4-dione-biphenyl 10d	HepG2 (Liver)	MTT	59.67 ± 1.6	[3]
Indole-thiazolidine-2,4-dione 7e	A549 (Lung)	MTT	5.27	[4]
Indole-thiazolidine-2,4-	A549 (Lung)	MTT	3.14	[4]

dione 7f

Indole-

thiazolidine-2,4-

A549 (Lung)

MTT

6.25

[4]

dione 7g

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

Compound ID	Organism	Activity Type	MIC (µg/mL)	MFC (µg/mL)	Reference
Thiazolidinone 4h	Rhodotorula sp.	Antifungal	16.5	16.5	[5]
Thiazolidinone 4l	Rhodotorula sp.	Antifungal	16.5	16.5	[5]
Thiazolidinone 4b, 4e, 4g, 4k	Rhodotorula sp.	Antifungal	25	25	[5]

Table 3: Antioxidant Activity of Thiazolidinone Derivatives

Compound ID	Assay Type	EC50 (mg/mL)	Reference
Thiazolidine-4-one 4g	DPPH Radical Scavenging	37.14 ± 1.10	[6]
Thiazolidine-4-one 6g (R = 3-OCH3)	DPPH Radical Scavenging	Not specified	[7]
Thiazolidine-4-one 6h (R = 2-OCH3)	DPPH Radical Scavenging	Not specified	[7]
Thiazolidine-4-one 6j (R = 2-NO2)	ABTS Radical Scavenging	Not specified	[7]
Thiazolidinedione derivatives	Lipoxygenase Inhibition	7.7% - 76.3% inhibition	[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of 2-aryl-1,3-thiazolidine derivatives.

Anticancer Activity Assays

1. MTT Assay for Cytotoxicity:

- Cell Lines: Human cancer cell lines (e.g., Hela, PC3, MDA-MB-231, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations.
 - After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
 - Following another incubation period, the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.^{[3][4]}

2. Cell Cycle Analysis:

- Procedure:
 - Cancer cells (e.g., 769-P) are treated with the test compounds for a defined period.

- Cells are harvested, washed, and fixed in cold ethanol.
- The fixed cells are then treated with RNase and stained with a fluorescent DNA-intercalating agent, such as propidium iodide.
- The DNA content of the cells is analyzed by flow cytometry.
- Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined to identify any cell cycle arrest.[\[1\]](#)

3. Apoptosis Assay:

- Procedure:
 - Treated and untreated cells are stained with Annexin V-FITC and propidium iodide.
 - The stained cells are analyzed by flow cytometry.
- Data Analysis: The percentage of apoptotic cells (early and late) is quantified.[\[1\]](#)

Antimicrobial Activity Assays

1. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC):

- Organisms: Fungal strains such as Candida species and Rhodotorula sp. are used.[\[5\]](#)
- Procedure (Broth Microdilution Method):
 - A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.
 - Each well is inoculated with a standardized suspension of the fungal cells.
 - The plates are incubated under appropriate conditions.
 - The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

- To determine the MFC, an aliquot from the wells showing no growth is subcultured on agar plates. The MFC is the lowest concentration that results in no growth on the subculture plates.^[5]

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

- Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
- Procedure:
 - A solution of the test compound at various concentrations is mixed with a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
 - The mixture is incubated in the dark for a specific period.
 - The absorbance is measured at a characteristic wavelength (e.g., 517 nm).
- Data Analysis: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.^{[6][7]}

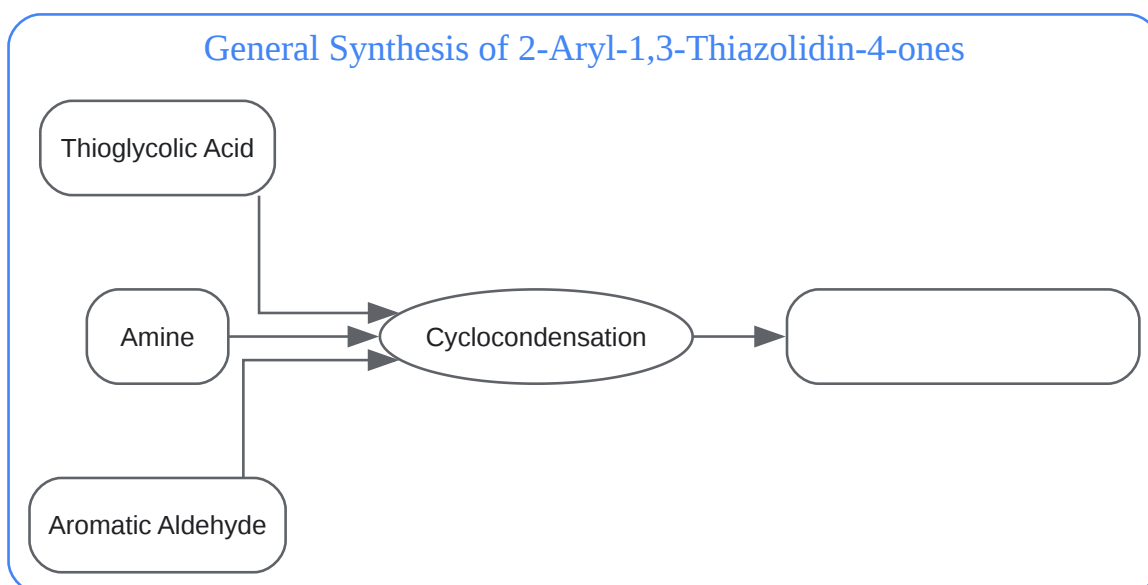
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

- Principle: This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation, which is measured by the decrease in absorbance.
- Procedure:
 - The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate.
 - The test compound is added to the ABTS radical solution.

- The absorbance is measured at a specific wavelength (e.g., 734 nm) after a certain incubation time.
- Data Analysis: The percentage of scavenging is calculated, and the EC50 value is determined.[7]

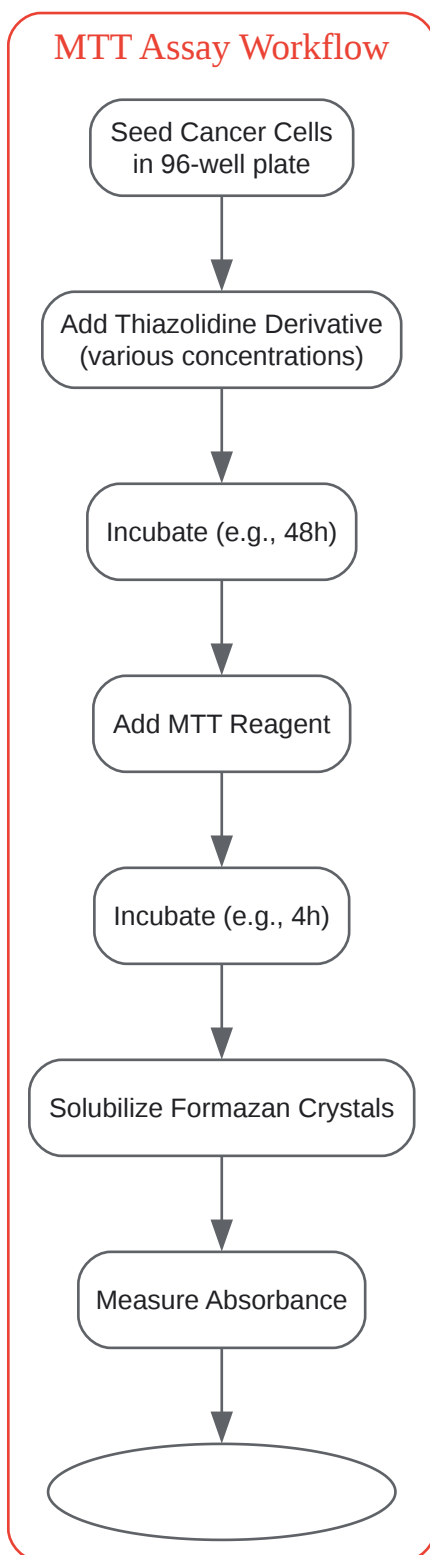
Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the in-vitro studies of thiazolidine derivatives.



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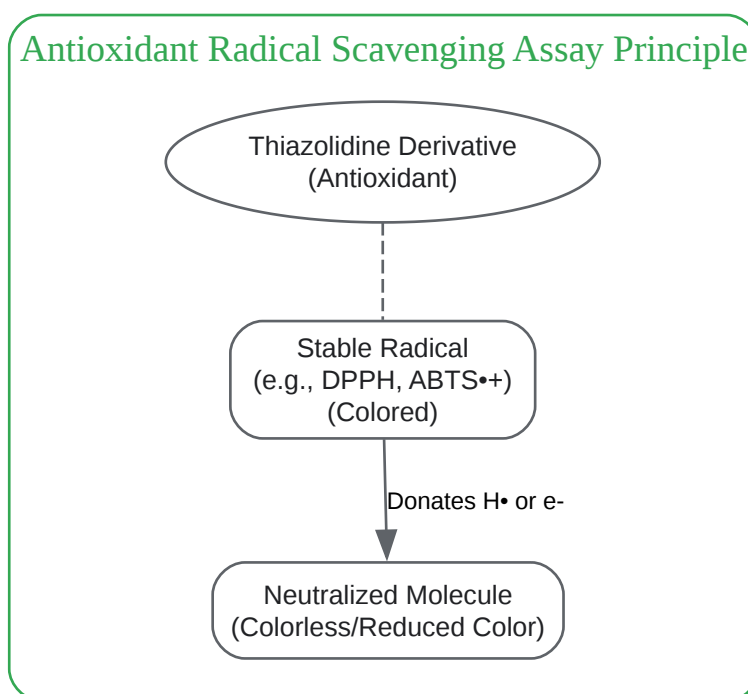
General synthetic scheme for 2-aryl-1,3-thiazolidin-4-ones.



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Workflow for determining cytotoxicity using the MTT assay.

Antioxidant Radical Scavenging Assay Principle



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Principle of radical scavenging antioxidant assays.

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